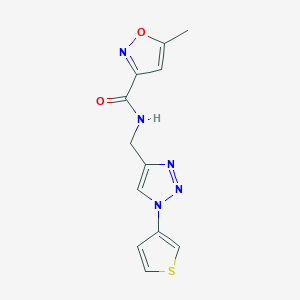

5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide” is a derivative of isoxazole-carboxamide . It is part of a series of phenyl-isoxazole-carboxamide derivatives that have been synthesized for their potential anticancer properties .

Synthesis Analysis

The synthesis of this compound involves the coupling reaction of aniline derivatives and isoxazole-carboxylic acid . The 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (compound 1) was dissolved in dichloromethane (DCM), followed by the addition of di methylamino-pyridine (DMAP) and N′-ethyl carbodiimide hydrochloride (EDC) .Molecular Structure Analysis

The molecular structure of this compound was characterized using IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling reaction of aniline derivatives and isoxazole-carboxylic acid .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds

Research has led to the development of new heterocyclic compounds combining 1,2,3-triazolyl and isoxazolyl rings, indicating the potential for creating diverse molecular architectures with varying properties for further applications in chemistry and biology. These syntheses often involve click chemistry or similar methodologies to unite these heterocyclic frameworks, showing the compound's relevance in facilitating the creation of novel molecules (Chen et al., 2008).

Derivatives with Antitumor and Antimicrobial Activities

Compounds containing isoxazole and triazole motifs have been explored for their biological activities. For instance, the design, synthesis, and pharmacological analysis of derivatives bearing these heterocycles have demonstrated potential antitumor and antimicrobial effects, suggesting that similar compounds, including the one of interest, could be investigated for these applications (Prashanthi et al., 2021; Kamble et al., 2017).

Application in Material Science and Catalysis

High-Turnover Catalysis

Compounds with isoxazole and triazole frameworks have been used as ligands in the preparation of palladium(II) complexes, showing high turnover numbers for C-C cross-coupling reactions. This application highlights the potential utility of the compound within material science and catalysis, contributing to more efficient and environmentally friendly chemical processes (Bumagin et al., 2018).

Zukünftige Richtungen

The compound has shown potent to moderate activities against several cancer cell lines, including B16F1, Colo205, and HepG2 . A nano-emulgel was developed for the most potent compound, using a self-emulsifying technique, which increased the potency of the molecule against the cancer cell line . This suggests that a nano-formalized compound could be a potential and promising anti-melanoma agent .

Eigenschaften

IUPAC Name |

5-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S/c1-8-4-11(15-19-8)12(18)13-5-9-6-17(16-14-9)10-2-3-20-7-10/h2-4,6-7H,5H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCYSSRVLFOROK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2637067.png)

![4,4,4-Trifluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]butanamide](/img/structure/B2637068.png)

![2-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2637070.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2637073.png)

![2-[[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2637078.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2637081.png)

![4-(3-methoxyphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2637086.png)

![3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2637088.png)